molecular formula C16H25NO B13249362 {1-[2-Amino-1-(4-ethylphenyl)ethyl]cyclopentyl}methanol

{1-[2-Amino-1-(4-ethylphenyl)ethyl]cyclopentyl}methanol

Cat. No.: B13249362
M. Wt: 247.38 g/mol
InChI Key: UNKFUGQVFQQLBY-UHFFFAOYSA-N
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Description

{1-[2-Amino-1-(4-ethylphenyl)ethyl]cyclopentyl}methanol is an organic compound with the molecular formula C16H25NO It is characterized by a cyclopentyl ring attached to a methanol group and an aminoethyl group substituted with a 4-ethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[2-Amino-1-(4-ethylphenyl)ethyl]cyclopentyl}methanol typically involves the following steps:

    Formation of the Aminoethyl Intermediate: The initial step involves the reaction of 4-ethylbenzaldehyde with a suitable amine to form the corresponding imine. This imine is then reduced to yield the aminoethyl intermediate.

    Cyclopentylation: The aminoethyl intermediate is then reacted with cyclopentyl bromide under basic conditions to form the cyclopentylated product.

    Methanol Addition: Finally, the cyclopentylated product is treated with methanol in the presence of a catalyst to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

{1-[2-Amino-1-(4-ethylphenyl)ethyl]cyclopentyl}methanol undergoes various types of chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The amino group can be reduced to form the corresponding amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

    Oxidation: Formation of {1-[2-Amino-1-(4-ethylphenyl)ethyl]cyclopentyl}carboxylic acid.

    Reduction: Formation of {1-[2-Amino-1-(4-ethylphenyl)ethyl]cyclopentyl}amine.

    Substitution: Formation of {1-[2-Amino-1-(4-bromophenyl)ethyl]cyclopentyl}methanol.

Scientific Research Applications

{1-[2-Amino-1-(4-ethylphenyl)ethyl]cyclopentyl}methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as its role as a precursor in drug synthesis.

    Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of {1-[2-Amino-1-(4-ethylphenyl)ethyl]cyclopentyl}methanol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.

    Pathways Involved: It may influence signaling pathways, metabolic pathways, or other cellular processes, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • {1-[2-Amino-1-(4-methylphenyl)ethyl]cyclopentyl}methanol
  • {1-[2-Amino-1-(4-dimethylamino)phenyl]ethyl]cyclopentyl}methanol

Uniqueness

{1-[2-Amino-1-(4-ethylphenyl)ethyl]cyclopentyl}methanol is unique due to the presence of the 4-ethylphenyl group, which imparts distinct chemical and biological properties compared to its analogs

Properties

Molecular Formula

C16H25NO

Molecular Weight

247.38 g/mol

IUPAC Name

[1-[2-amino-1-(4-ethylphenyl)ethyl]cyclopentyl]methanol

InChI

InChI=1S/C16H25NO/c1-2-13-5-7-14(8-6-13)15(11-17)16(12-18)9-3-4-10-16/h5-8,15,18H,2-4,9-12,17H2,1H3

InChI Key

UNKFUGQVFQQLBY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(CN)C2(CCCC2)CO

Origin of Product

United States

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